REACTION_CXSMILES
|
C([O:3][C:4]([CH:6]([C:14](OCC)=[O:15])[CH:7]([CH2:9][CH2:10][CH2:11][CH2:12]C)C)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.S(=O)(=O)(O)O>[Na].C(OCC)C>[CH2:7]([CH:6]([CH2:14][OH:15])[CH2:4][OH:3])[CH2:9][CH2:10][CH2:11][CH3:12] |f:1.2.3.4.5.6,^1:30|
|
Name
|
compound
|
Quantity
|
59.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C(C)CCCCC)C(=O)OCC
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
four
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated under gentle reflux
|
Type
|
WAIT
|
Details
|
During this period
|
Type
|
ADDITION
|
Details
|
was carefully added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (2×100 cm3)
|
Type
|
WASH
|
Details
|
the combined ethereal layers washed with water (2×100 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)C(CO)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |